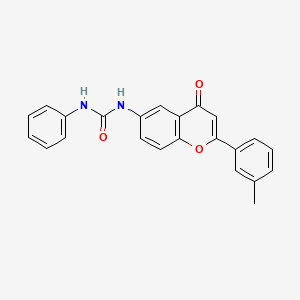

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

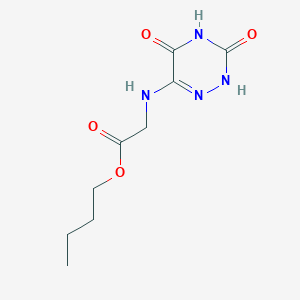

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Wissenschaftliche Forschungsanwendungen

Antioxidant and Glucosidase Inhibitor Properties

- Özil et al. (2018) explored derivatives of benzimidazoles, which include compounds structurally similar to Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate. These compounds were found to have potent in vitro antioxidant activities and were effective as glucosidase inhibitors, indicating their potential therapeutic applications in treating oxidative stress-related diseases and disorders like diabetes (Özil, Parlak, & Baltaş, 2018).

Crystal Structure and Hydrogen Bonding

- Studies by Portilla et al. (2007) and others on closely related compounds demonstrate the significance of hydrogen bonding in these molecules, which could have implications for their stability and reactivity in various applications, such as in material sciences or drug design (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Neuroprotective Activities

- The research by Gao et al. (2022) on edaravone derivatives containing benzylpiperazine, structurally similar to this compound, indicated their potential in neuroprotective applications. These compounds showed significant protective effects against cerebral ischemia, suggesting possible uses in stroke or neurodegenerative disease therapies (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).

Anti-Leishmanial Activity

- Research on compounds with structural similarities, such as those studied by Tahghighi et al. (2012), has revealed potential anti-leishmanial properties. These findings are significant for developing new treatments for leishmaniasis, a parasitic disease (Tahghighi, Razmi, Mahdavi, Foroumadi, Ardestani, Emami, Kobarfard, Dastmalchi, Shafiee, & Foroumadi, 2012).

Antihypertensive Activities

- In the field of cardiovascular research, Zhu et al. (2014) synthesized and evaluated 5-nitro benzimidazole derivatives, related to this compound, as angiotensin II receptor antagonists with anti-hypertension activities. This indicates potential applications in treating hypertension (Zhu, Da, Wu, Zheng, Zhu, Wang, Yan, & Chen, 2014).

Wirkmechanismus

Zukünftige Richtungen

The future research directions for “Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate” would likely involve further studies to determine its biological activity and potential applications. Benzylpiperazine derivatives have been the subject of considerable research interest due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate typically involves the reaction of 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

Oxidation: 2-(4-benzylpiperazin-1-yl)-5-aminobenzoate

Reduction: 2-(4-benzylpiperazin-1-yl)-5-nit

Eigenschaften

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-26-19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPMKACPODZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2536553.png)

![3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536554.png)

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2536555.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2536557.png)

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)